3-Methoxy-2,6-dimethylpyridin-4(1H)-one

Lipophilicity Drug-likeness Physicochemical profiling

3-Methoxy-2,6-dimethylpyridin-4(1H)-one (CAS 162647-41-8) is a trisubstituted pyridin-4-one heterocycle bearing methoxy at C3 and methyl groups at C2 and C6. It exists in prototropic equilibrium with its pyridinol tautomer, 3-methoxy-2,6-dimethyl-4-pyridinol, a feature that distinguishes its reactivity from N-alkylated pyridinone analogs.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 162647-41-8
Cat. No. B12547174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2,6-dimethylpyridin-4(1H)-one
CAS162647-41-8
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=C(N1)C)OC
InChIInChI=1S/C8H11NO2/c1-5-4-7(10)8(11-3)6(2)9-5/h4H,1-3H3,(H,9,10)
InChIKeyMTKAOPGTNSCCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-2,6-dimethylpyridin-4(1H)-one (CAS 162647-41-8): Core Pyridinone Scaffold for Angiotensin Receptor Antagonist Synthesis


3-Methoxy-2,6-dimethylpyridin-4(1H)-one (CAS 162647-41-8) is a trisubstituted pyridin-4-one heterocycle bearing methoxy at C3 and methyl groups at C2 and C6 [1]. It exists in prototropic equilibrium with its pyridinol tautomer, 3-methoxy-2,6-dimethyl-4-pyridinol, a feature that distinguishes its reactivity from N-alkylated pyridinone analogs . The compound serves as the core scaffold for the angiotensin AT1 receptor antagonist ME3221, in which the 4-hydroxyl position is elaborated to a biphenyltetrazole moiety [2].

Why 3-Methoxy-2,6-dimethylpyridin-4(1H)-one Cannot Be Replaced by Common Pyridinone Analogs


Simple pyridin-4-one congeners such as deferiprone (3-hydroxy-2,6-dimethyl-4(1H)-pyridinone) or unsubstituted 4-pyridone lack the precise electronic and steric profile required for downstream functionalization into AT1-selective antagonists. The 3-methoxy group eliminates the metal-chelating 3-hydroxy-4-keto motif present in deferiprone, preventing off-target metalloprotein interactions during synthesis, while the free N–H proton permits selective O-alkylation at C4 to install the biphenyltetrazole pharmacophore [1][2]. N-Alkylated analogs such as 1,2-dimethyl-3-methoxy-4(1H)-pyridinone (CAS 83515-76-8) block this essential derivatization site, rendering them unsuitable for the ME3221 synthetic route [3].

Quantitative Differentiation Evidence for 3-Methoxy-2,6-dimethylpyridin-4(1H)-one Against Closest Structural Analogs


Enhanced Lipophilicity (XLogP3-AA) Relative to Deferiprone, the 3-Hydroxy Analog

3-Methoxy-2,6-dimethylpyridin-4(1H)-one exhibits an XLogP3-AA value of 1.1, compared to 0.4 for its 3-hydroxy congener deferiprone (3-hydroxy-2,6-dimethyl-4(1H)-pyridinone), representing a 0.7 log unit increase in computed lipophilicity [1][2]. This reflects the replacement of the polar hydroxyl group with a methoxy substituent, which reduces hydrogen-bond acidity and increases membrane permeation potential.

Lipophilicity Drug-likeness Physicochemical profiling

Reduced Hydrogen-Bond Donor Capacity Versus Deferiprone Enables Selective C4 O-Alkylation

The target compound possesses 1 hydrogen-bond donor (HBD, the N–H proton at position 1) versus 2 HBDs for deferiprone (N–H plus the 3-OH). This single-donor profile is confirmed by the PubChem computed descriptor (HBD count = 1) [1]. In contrast, deferiprone's additional 3-OH donor increases competitive nucleophilic sites during O-alkylation, necessitating protecting-group strategies [2].

Hydrogen bonding Synthetic accessibility Protection-free synthesis

Derived AT1 Antagonist ME3221 Demonstrates 3-Fold Higher in Vivo Potency Than Losartan

The angiotensin AT1 receptor antagonist ME3221, synthesized by O-alkylating 3-methoxy-2,6-dimethylpyridin-4(1H)-one at the C4 hydroxyl with a biphenyltetrazole moiety, achieved an ED25 for blood-pressure lowering in spontaneously hypertensive rats (SHR) that was 3 times lower (more potent) than that of losartan, the prototype AT1 antagonist [1]. This potency advantage is attributed to the 3-methoxy-2,6-dimethyl substitution pattern, which optimizes receptor fit compared to losartan's imidazole core.

Angiotensin receptor Antihypertensive Structure-activity relationship

N-Unsubstituted Pyridinone Core Enables Tautomer-Dependent Reactivity Absent in N-Methyl Analog

3-Methoxy-2,6-dimethylpyridin-4(1H)-one maintains a prototropic equilibrium between the 4(1H)-one and 4-pyridinol forms, as evidenced by its dual nomenclature in authoritative databases . The N-methyl analog (CAS 83515-76-8) locks the ring into a single tautomeric state, abolishing the 4-hydroxyl nucleophilicity that is essential for O-alkylation to the biphenyltetrazole derivative [1]. This tautomeric flexibility is structurally confirmed by the compound's SMILES notation CC1=CC(=O)C(=C(N1)C)OC, which places the proton on nitrogen rather than oxygen [2].

Tautomerism Regioselective functionalization Building-block versatility

High-Value Application Scenarios for 3-Methoxy-2,6-dimethylpyridin-4(1H)-one


Synthesis of Surmountable Angiotensin AT1 Receptor Antagonists via C4 O-Alkylation

The primary validated application is as the core intermediate for ME3221-class angiotensin AT1 antagonists. O-Alkylation at the 4-hydroxyl with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile followed by tetrazole formation yields ME3221, which exhibits 3-fold higher antihypertensive potency than losartan in SHR models [1]. Procurement of the 3-methoxy-2,6-dimethylpyridin-4(1H)-one building block is essential for laboratories replicating or optimizing this pharmacophore.

Physicochemically Optimized Building Block for CNS-Penetrant Library Synthesis

With an XLogP of 1.1 and a single hydrogen-bond donor, this scaffold lies within the favorable property space for CNS drug candidates. Compared to deferiprone (XLogP = 0.4, 2 HBDs), the target compound offers reduced polarity and improved predicted blood-brain barrier penetration [1][2], making it suitable for diversity-oriented synthesis of CNS-targeted compound libraries.

Non-Chelating Pyridinone Scaffold for Metalloprotein-Sensitive Synthetic Sequences

Unlike deferiprone, which avidly chelates Fe(III) via its 3-hydroxy-4-keto motif (log K ≈ 20 for the 3:1 complex), the 3-methoxy analog lacks this chelating capacity [1][2]. This property is critical when the building block is used in reaction sequences employing metal catalysts (e.g., Pd, Cu), as it prevents catalyst sequestration and ensures reproducible yields.

Tautomer-Controlled Regioselective Functionalization in Parallel Synthesis

The equilibrium between the 4(1H)-one and 4-pyridinol tautomers allows chemists to exploit the nucleophilic 4-hydroxyl for selective O-functionalization under basic conditions. This contrasts with N-methylated analogs such as CAS 83515-76-8, which lack an accessible hydroxyl tautomer and cannot undergo analogous C4 derivatization [1][2]. The tautomeric control enables cleaner reaction profiles in parallel synthesis applications.

Quote Request

Request a Quote for 3-Methoxy-2,6-dimethylpyridin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.